3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolan-4-one ring via a (Z)-configured methylidene bridge. Key structural attributes include:
Properties
Molecular Formula |
C24H23N3O4S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O4S2/c1-5-15(3)27-23(29)19(33-24(27)32)13-16-21(31-18-11-7-6-10-17(18)30-4)25-20-14(2)9-8-12-26(20)22(16)28/h6-13,15H,5H2,1-4H3/b19-13- |
InChI Key |
WCKATCDOHWHBKL-UYRXBGFRSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Pyrimidine Ring Formation:
Thioxo Group Addition:
- Industrial-scale production typically involves multistep synthesis, purification, and isolation.
- Precursor compounds are commercially available, facilitating large-scale production.
Chemical Reactions Analysis
Oxidation: The thiazolidin-4-one ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can yield dihydro derivatives.
Substitution: Halogenation or other substitution reactions occur at various positions.
Common Reagents: Sodium hydride, Grignard reagents, and Lewis acids.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties:
Research Findings and Implications
- Activity Trends : Compounds with methoxy or benzodioxolyl substituents () show superior inhibition in enzymatic assays compared to alkyl-only analogs, likely due to enhanced electronic effects .
- Solubility vs. Potency : Polar groups (e.g., piperazinyl in ) improve aqueous solubility but may reduce membrane permeability, requiring balance in drug design .
- Structural Rigidity: The pyrido-pyrimidinone core’s planarity () is critical for stacking interactions in DNA topoisomerase or kinase binding pockets .
Biological Activity
The compound 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential pharmaceutical applications. Its structure features a thiazole ring, a pyrimidine moiety, and a methoxyphenyl substituent, contributing to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 457.621 g/mol. The presence of multiple functional groups enhances its reactivity and biological potential.
Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities. The following table summarizes some of the relevant activities associated with this compound:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting growth, making it a candidate for further development in treating infections .
- Anti-inflammatory Effects : By modulating the production of inflammatory cytokines like IL-6 and TNF-α, this compound may offer therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on derivatives of 1,3,4-oxadiazole highlighted their anticancer potential through various mechanisms including enzyme inhibition and apoptosis induction .
- Research focused on thiazolidine derivatives demonstrated significant anti-inflammatory and antimicrobial activities, suggesting that structural modifications can enhance efficacy against specific targets .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic synthesis techniques:
- Formation of Thiazole Ring : The initial step includes the formation of the thiazole ring through cyclization reactions.
- Pyrimidine Moiety Integration : Subsequent reactions incorporate the pyrimidine structure using appropriate coupling agents.
- Final Modifications : The final steps involve the introduction of sec-butyl and methoxyphenyl groups to achieve the desired molecular structure.
These methods require careful optimization to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
